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Compound of Interest

4-Hydroxyquinazoline-7-
Compound Name: o
carbonitrile

CAS No.: 882976-16-1

Cat. No.: B3058179

Get Quote

In medicinal chemistry and materials science, the molecular formula

(Monoisotopic Mass: 171.043 Da) represents a unique inflection point of structural utility[1].
Rather than representing a single functional entity, this formula dictates two fundamentally
different, structurally rigid, and highly valuable architectural isomers:

e 4-Hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN): A prominent core precursor for ATP-
competitive kinase inhibitors[2] and a novel organic bidentate Lewis base utilized for surface
defect passivation in Perovskite Solar Cells (PSCs)[3].

» 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile: A privileged synthetic intermediate and covalent
warhead, leveraging the oxadiazole ring as a metabolically stable bioisostere for amides and
esters[4].

As a Senior Application Scientist, the purpose of this guide is to deconstruct the causality
behind the design, synthesis, and application of these

isomers, providing field-proven protocols for drug development and materials researchers.

Quantitative Profiling & Physicochemical Data
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To facilitate strategic experimental selection, the macroscopic and quantum properties of the
two primary isomers must be directly compared. The table below outlines the computed
descriptors and functional variances.

4-Hydroxy-1,5-
Property naphthyridine-3-
carbonitrile (DQCN)

5-Phenyl-1,3,4-oxadiazole-
2-carbonitrile

Molecular Weight 171.16 g/mol [1] 171.16 g/mol [5]
Topological Polar Surface Area
polod 65.8 A?[1] ~65.0 A2

(TPSA)
0.7 (Hydrophilic/Slightl

LogP (Predicted) ) ( y P i ~1.8 (Lipophilic)
Lipophilic)[1]
1 Donor (if tautomerized) / 3

H-Bond Donors / Acceptors 0 Donors / 4 Acceptors

Acceptors

Fused Bicyclic (Naphthyridine) Monocyclic Heteroaromatic

Key Structural Motif )
[1] (Oxadiazole)[5]

Kinase Hinge Binder / Bioisostere / Cys-Covalent

Primary Utility Warhead[4][5]

Passivant[2][3]

Architecture I: 4-Hydroxy-1,5-naphthyridine-3-
carbonitrile (DQCN)
The Kinase Inhibitor Logic

The 1,5-naphthyridine heterocyclic core is a highly rigid, planar structure engineered
specifically for ATP-competitive targeting[2]. The dual nitrogens of the naphthyridine ring act as
potent hydrogen-bond acceptors, aligning perfectly with the highly conserved hinge region of
kinases (such as c-Met)[2]. DQCN is not generally deployed as a final therapeutic drug, but
rather as the foundational synthetic block for 4-chloro-1,5-naphthyridin-3-amine[6].

Causality of Design: Direct amination of the bare 1,5-naphthyridine ring is electronically
hindered. Therefore, synthesizing the 4-hydroxy-3-carbonitrile intermediate allows for
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consecutive deoxychlorination via phosphorus oxychloride (

), providing a reliable

handle (the chlorine) and a transformable functional group (the carbonitrile) that can undergo a
Hofmann rearrangement to unmask the necessary amine[6].

Surface Passivation in Perovskite Solar Cells (PSCs)

In an entirely orthogonal application, DQCN has emerged as a critical organic bidentate Lewis
base for passivating defects in perovskite films (e.g.,

)[7]. Causality of Design: PSCs are notorious for non-radiative carrier recombination driven by
undercoordinated

ions on the crystal surface[7]. Because DQCN possesses bi-coordination sites (the nucleophilic
nitrogen of the ring and the oxygen of the hydroxy group), it forms dense coordination bonds
with the exposed

[3]. This molecular capping lowers the LUMO energy level, boosting the power conversion
efficiency of PSCs up to 16.31%[7]. Furthermore, the bulky aromatic structure enhances
surface hydrophobicity, radically extending device stability against moisture degradation[3].

Architecture II: 5-Phenyl-1,3,4-oxadiazole-2-
carbonitrile
Bioisosterism and Metabolic Stability

The 1,3,4-oxadiazole framework is ubiquitous in drug discovery due to its capacity to interact
with biological receptors via hydrogen bonding without the liability of a hydrogen-bond donor[4].
Causality of Design: Amides and esters are highly susceptible to in vivo enzymatic hydrolysis
(via amidases and esterases). The 1,3,4-oxadiazole ring serves as an exact geometric and
electronic bioisostere, preserving the necessary target affinity while granting the molecule near-
total resistance to hydrolysis, thereby elevating systemic half-life[4].

The Nitrile Covalent Warhead

The inclusion of a 2-carbonitrile group alongside the oxadiazole renders the

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://pdf.benchchem.com/3307/Technical_Support_Center_Synthesis_of_4_Chloro_1_5_naphthyridin_3_amine.pdf
https://figshare.com/collections/Enhancing_Performance_and_Stability_of_Perovskite_Solar_Cells_through_Surface_Defect_Passivation_with_Organic_Bidentate_Lewis_Bases/6179066
https://figshare.com/collections/Enhancing_Performance_and_Stability_of_Perovskite_Solar_Cells_through_Surface_Defect_Passivation_with_Organic_Bidentate_Lewis_Bases/6179066
https://pubs.acs.org/doi/abs/10.1021/acsomega.2c03802
https://figshare.com/collections/Enhancing_Performance_and_Stability_of_Perovskite_Solar_Cells_through_Surface_Defect_Passivation_with_Organic_Bidentate_Lewis_Bases/6179066
https://pubs.acs.org/doi/abs/10.1021/acsomega.2c03802
https://www.benthamdirect.com/content/journals/mc/10.2174/0115734064354700241202174614
https://www.benthamdirect.com/content/journals/mc/10.2174/0115734064354700241202174614
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058179?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

architecture an electrophilic "covalent trap”[5]. When situated correctly within a protease active
site, the carbonitrile undergoes a nucleophilic attack from a target cysteine residue, generating
a reversible thioimidate adduct. This makes the molecule a prime scaffold for designing long-
residence-time antibacterial and antineoplastic agents[5].

Mandatory Visualization: Workflows and Pathways
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Figure 1. Divergent functional utility of CO9H5N30 isomers in pharmacology and materials

science.
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Figure 2. Step-by-step synthetic logic for formulating 1,5-naphthyridine kinase cores.

Experimental Methodologies (Self-Validating
Protocols)

To ensure high-fidelity reproducibility, every phase of these protocols includes in-process
validation steps.

Protocol 1: Gould-Jacobs Synthesis of DQCN &
Subsequent Amination

Reference Context:[6],[2]

o Condensation: React 3-aminopyridine with ethoxymethylenemalononitrile (1.1 eq) in ethanol
under mild reflux until LC-MS confirms complete condensation.

e Thermal Cyclization: Evaporate the solvent. Disperse the intermediate into a high-boiling
eutectic mixture (Dowtherm A) and heat to

. Causality Validation: The ring closure demands immense thermal activation. Validation is
visual: as the mixture cools to room temperature, the hydrophobic DQCN precipitates cleanly
and can be filtered and washed with diethyl ether[6].

o Deoxychlorination: Suspend DQCN (1 eq) in excess
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(10 eq) and reflux at

for 3 hours. Safety & Validation Gate: Carefully remove

under reduced pressure and quench the residue onto crushed ice[6]. Slow neutralization with
prevents the exothermic decomposition of the labile 4-chloro product.

» Hofmann Rearrangement: Treat the resulting carbonitrile with base to hydrolyze it to an
amide, followed by reaction with

to induce the rearrangement to 4-chloro-1,5-naphthyridin-3-amine[6].
Protocol 2: Passivation of Perovskite Layers with DQCN
Reference Context:[3]
o Preparation: Fabricate the base perovskite film (

) via a standard two-step spin-coating method on an Indium Tin Oxide (ITO) substrate.

o Passivant Coating: Dissolve DQCN in an anhydrous, orthogonal solvent (e.g., isopropanol,
2-3 mg/mL). Spin-coat the solution dynamically onto the crystallized perovskite film at 4000
rpm for 30s[3].

o Thermal Annealing & Validation: Anneal the film at

for 10 minutes to drive bidentate coordinate bonding. Validation Gate: Measure the Time-
Resolved Photoluminescence (TRPL) decay. A successful DQCN passivation will yield a
heavily extended charge carrier lifetime due to the successful capping of non-radiative

traps[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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